(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of oxolane carboxylic acids. This compound is characterized by the presence of an aminomethyl group attached to the oxolane ring, which is further linked to a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: This step may involve nucleophilic substitution reactions where an aminomethyl group is introduced to the oxolane ring.
Formation of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Conversion to Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or aldehydes.
Scientific Research Applications
(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The aminomethyl group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid: The parent compound without the hydrochloride salt.
(2S,3S)-3-(Aminomethyl)oxolane-2-carboxamide: A derivative where the carboxylic acid group is replaced with a carboxamide group.
(2S,3S)-3-(Aminomethyl)oxolane-2-carboxylate: A derivative where the carboxylic acid group is replaced with a carboxylate group.
Uniqueness
The hydrochloride form of (2S,3S)-3-(Aminomethyl)oxolane-2-carboxylic acid is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Properties
IUPAC Name |
(2S,3S)-3-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPUEESVOGTWSF-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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